molecular formula C9H9ClO3 B13940083 5-Chloro-3-ethyl-2-hydroxybenzoic acid CAS No. 53347-09-4

5-Chloro-3-ethyl-2-hydroxybenzoic acid

Cat. No.: B13940083
CAS No.: 53347-09-4
M. Wt: 200.62 g/mol
InChI Key: AWOQTWNNQUVGAG-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-2-hydroxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-2-hydroxybenzoic acid typically involves the chlorination of 3-ethyl-2-hydroxybenzoic acid. The reaction is carried out by introducing chlorine gas into a solution of 3-ethyl-2-hydroxybenzoic acid in a suitable solvent, such as acetic acid, at a controlled temperature. The reaction conditions, including temperature and duration, are optimized to achieve the desired chlorination without over-chlorination or degradation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-3-ethyl-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation .

Properties

CAS No.

53347-09-4

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

5-chloro-3-ethyl-2-hydroxybenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-2-5-3-6(10)4-7(8(5)11)9(12)13/h3-4,11H,2H2,1H3,(H,12,13)

InChI Key

AWOQTWNNQUVGAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)C(=O)O)O

Origin of Product

United States

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